4-Chloro-D-phenylalanine Hydrochloride

Chiral Purity Quality Control Enantiomeric Identity

Chiral purity inconsistencies in serotonin research compromise data reproducibility. 4-Chloro-D-phenylalanine HCl (CAS 147065-05-2) is the D-enantiomer TPH inhibitor with ≥98% purity and ≥99% ee, ensuring enantiomerically defined outcomes. • Irreversible tryptophan hydroxylase inhibitor; depletes brain serotonin in vivo • Defined optical rotation (+8.0 to +12.0°) confirms enantiomeric identity • Hydrochloride salt enhances aqueous solubility for straightforward IP/PO dosing • Chiral building block for SPPS with para-chloro hydrophobic modification

Molecular Formula C9H11Cl2NO2
Molecular Weight 236.092
CAS No. 147065-05-2
Cat. No. B586128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-D-phenylalanine Hydrochloride
CAS147065-05-2
Molecular FormulaC9H11Cl2NO2
Molecular Weight236.092
Structural Identifiers
SMILESC1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl
InChIInChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m1./s1
InChIKeyPFOCEDBJFKVRHU-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-D-phenylalanine Hydrochloride: Baseline Characteristics & Specifications


4-Chloro-D-phenylalanine Hydrochloride (CAS 147065-05-2, molecular formula C₉H₁₁Cl₂NO₂, MW 236.09) is a chiral amino acid derivative and the D-enantiomer of 4-chlorophenylalanine . It is a white to light yellow crystalline powder with a melting point of 235°C . The compound is an irreversible, selective inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis [1]. Structurally, it functions as a halogenated analog of D-phenylalanine, enabling its use in peptide synthesis where a para-chloro substituent is required for hydrophobic modification or metabolic stabilization [2]. Its hydrochloride salt form enhances aqueous solubility, facilitating formulation for in vivo studies .

Chiral Reference Workflow
Defined optical rotation supports enantiomeric identity verification
TPH Inhibition Studies
Reported selective tryptophan hydroxylase inhibitor for serotonin pathway research
Halogenated Peptide Synthesis
Para-chloro substituent as a hydrophobic modification building block
In Vivo Serotonin Depletion
Hydrochloride salt supports aqueous dosing without co-solvents

Why 4-Chloro-D-phenylalanine Hydrochloride Cannot Be Substituted with Its Isomers


Procurement of 4-Chloro-D-phenylalanine Hydrochloride is driven by stereochemical specificity. While 4-Chloro-DL-phenylalanine (racemic mixture) and 4-Chloro-L-phenylalanine may share TPH inhibitory activity, the D-enantiomer offers distinct advantages in applications requiring chiral integrity, such as peptide synthesis or studies of enantiomer-specific pharmacology . The D-isomer's defined optical rotation (+8.0 to +12.0°) serves as a critical identity and quality control parameter . Furthermore, while in vivo serotonin depletion by D- and L-isomers may be equipotent [1], the D-isomer may exhibit different off-target interactions or metabolic stability profiles, though direct comparative data on these parameters are limited . Therefore, substituting the D-isomer with a racemate or the L-isomer without validation risks introducing uncontrolled variables in chiral-sensitive assays.

Racemate substitution: 4-Chloro-DL-phenylalanine lacks enantiomeric identity and optical rotation QC; may introduce uncontrolled L-isomer variables in chiral-sensitive assays.

L-enantiomer mismatch: Reported equipotent serotonin depletion does not guarantee interchangeable behavior; off-target interactions or metabolic stability may differ.

Free base interchange: 4-Chloro-D-phenylalanine free base has lower aqueous solubility, complicating in vivo formulation; salt form selection may impact dosing reproducibility.

Quantitative Differentiation Evidence Against Key Analogs


Chiral Purity and Identity via Optical Rotation

4-Chloro-D-phenylalanine Hydrochloride exhibits a specific optical rotation [α]20/D of +8.0 to +12.0° (C=1, H2O), confirming its D-configuration [1]. This parameter distinguishes it from 4-Chloro-L-phenylalanine, which would exhibit a negative rotation of equal magnitude, and from the racemic 4-Chloro-DL-phenylalanine, which is optically inactive (rotation = 0°) [2].

Optical Rotation Identity
Head-to-head
Target: +8.0 to +12.0° L-isomer: approx. -10°
DL-racemate: 0°
Enables enantiomer identity QC; supports stereochemical-control workflow
Polarimetry, 20°C, 1% in water
Chiral Purity Quality Control Enantiomeric Identity

Equipotent In Vivo Serotonin Depletion

In a direct comparative study in male Wistar rats, both D- and L-isomers of p-chlorophenylalanine (as ethyl ester hydrochlorides) produced dose-related depletion of brain 5-HT and 5-HIAA with equal potency [1]. At 200 mg/kg i.p., L-PCPA reduced 5-HT from 4.51 ± 0.01 to 0.28 ± 0.03 μg/g (94% depletion) and 5-HIAA from 0.61 ± 0.02 to 0.25 ± 0.01 μg/g (59% depletion); D-PCPA values were not significantly different [1]. Both isomers also blocked the 5-HT increase induced by the MAO inhibitor pargyline to a similar extent [1].

In Vivo 5-HT Depletion
Head-to-head
Target: 94% depletion (0.28 μg/g) L-isomer: 94% depletion (0.28 μg/g)
Difference not significant
Reported equipotent serotonin depletion; supports D-isomer use in depletion models
Male Wistar rats, 200 mg/kg i.p., 24 h post-dose
Serotonin Depletion In Vivo Pharmacology Tryptophan Hydroxylase Inhibition

Superior Aqueous Solubility of Hydrochloride Salt

4-Chloro-D-phenylalanine Hydrochloride (CAS 147065-05-2) is soluble in water, while the free base form (4-Chloro-D-phenylalanine, CAS 14091-08-8) is only slightly soluble in water . The hydrochloride salt is also soluble in methanol [1]. This solubility differential is critical for preparing aqueous dosing solutions for animal studies without the need for co-solvents or pH adjustment that might introduce confounding variables .

Aqueous Solubility
Data to verify
HCl salt: soluble Free base: slightly soluble
Hydrochloride salt facilitates aqueous dosing preparation for in vivo research
Qualitative improvement, room temperature
Solubility Formulation In Vivo Studies

High Enantiomeric Excess Verified by HPLC

Commercial 4-Chloro-D-phenylalanine Hydrochloride is supplied with purity >98.0% by argentometric titration [1] and/or chiral HPLC purity ≥99% with enantiomeric excess (ee) ≥99% [2]. In contrast, the DL-racemate (4-Chloro-DL-phenylalanine) may be supplied with HPLC purity of 99.96% but, by definition, has 0% enantiomeric excess and is a 1:1 mixture of D- and L-forms . This distinction is crucial for applications where chiral purity is a requirement.

Enantiomeric Excess
Reported
≥99% ee (target) vs 0% ee (DL-racemate)
High ee ensures stereochemical integrity for chiral-sensitive applications
Chiral HPLC analysis
Chemical Purity Enantiomeric Purity Quality Assurance

Optimal Application Scenarios Based on Evidence


Enantiomer-Specific Pharmacology Studies

Use 4-Chloro-D-phenylalanine Hydrochloride as the chiral reference standard for studies investigating stereoselective TPH inhibition, off-target effects, or metabolic pathways. The D-isomer's defined optical rotation and high enantiomeric excess (≥99% ee) ensure reproducible, enantiomerically pure outcomes [1]. This is essential for research aiming to differentiate the biological activities of D- and L-amino acid derivatives, particularly given evidence that D-amino acids may exhibit distinct pharmacokinetic or pharmacodynamic profiles .

Solid-Phase Peptide Synthesis with Halogenated Blocks

Employ 4-Chloro-D-phenylalanine Hydrochloride as a chiral building block for SPPS to introduce a para-chloro substituent at specific positions in synthetic peptides. This modification is used to enhance peptide stability, alter hydrophobicity, or enable further chemical derivatization [2]. The high chemical purity (>98%) and defined stereochemistry are critical for obtaining homogeneous peptide products and for accurate structure-activity relationship (SAR) analysis [3].

In Vivo Serotonin Depletion with Defined Stereochemistry

Select 4-Chloro-D-phenylalanine Hydrochloride for in vivo studies (e.g., in rodents) where depletion of brain serotonin is the experimental endpoint, but where the use of a single, defined enantiomer is preferred to reduce the number of variables or to match the stereochemistry of other probe compounds. The D-isomer has been shown to be equipotent to the L-isomer in depleting brain 5-HT and 5-HIAA [4]. The hydrochloride salt's aqueous solubility facilitates straightforward intraperitoneal or oral dosing without additional formulation excipients .

Chiral Chromatography Method Development

Utilize 4-Chloro-D-phenylalanine Hydrochloride as an authentic standard for developing and validating chiral HPLC or LC-MS methods for the separation and quantification of 4-chlorophenylalanine enantiomers. The compound's high enantiomeric purity (≥99% ee) provides a reliable reference for determining enantiomeric excess in unknown samples or for monitoring racemization during synthesis . This application is crucial in pharmaceutical analysis and quality control of chiral intermediates.

Application
Selection Property
Validation Focus
Enantiomer-specific pharmacology
Chiral purity and optical rotation
Stereochemical-control and off-target profiling
Solid-phase peptide synthesis
Halogenated building block, ee ≥99%
Peptide homogeneity and SAR interpretation
In vivo serotonin depletion
Aqueous solubility, equipotent TPH inhibition
Depletion endpoint consistency with defined stereochemistry
Chiral method development
High enantiomeric purity standard
Enantiomer resolution and racemization monitoring

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